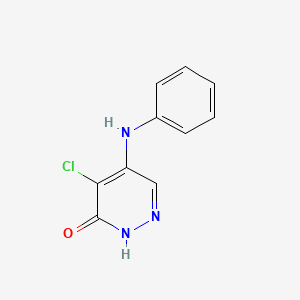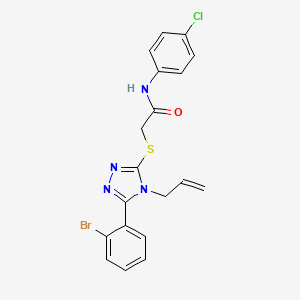
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is a chemical compound with a complex structure that includes a nicotinate core, a formyl group, and a pyridin-3-ylmethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by formylation and subsequent substitution reactions to introduce the pyridin-3-ylmethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridin-3-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is Methyl 2-carboxy-6-(pyridin-3-ylmethoxy)nicotinate.
Reduction: The major product is Methyl 2-hydroxymethyl-6-(pyridin-3-ylmethoxy)nicotinate.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group and pyridin-3-ylmethoxy substituent can play crucial roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate
- Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate
- Methyl 2-formyl-6-(pyridin-3-ylmethoxy)benzoate
Uniqueness
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The position of the pyridin-3-ylmethoxy group can significantly affect the compound’s chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
methyl 2-formyl-6-(pyridin-3-ylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-19-14(18)11-4-5-13(16-12(11)8-17)20-9-10-3-2-6-15-7-10/h2-8H,9H2,1H3 |
Clé InChI |
BOXKULQLRIOUQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)OCC2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)





![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)






